molecular formula C15H13ClN2O3S B2833430 4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime CAS No. 303996-07-8

4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime

Cat. No.: B2833430
CAS No.: 303996-07-8
M. Wt: 336.79
InChI Key: GUECCVXLVWEVRO-RQZCQDPDSA-N
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Description

4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime is a chemical compound with the molecular formula C15H13ClN2O3S. It is known for its unique structure, which includes a chlorobenzyl group, a nitro group, and a methyloxime group. This compound has garnered interest in various fields of scientific research due to its potential biological activity and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorobenzyl sulfide: This can be achieved by reacting 4-chlorobenzyl chloride with sodium sulfide in an appropriate solvent.

    Nitration: The 4-chlorobenzyl sulfide is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Formylation: The nitrated compound undergoes formylation to introduce the aldehyde group.

    Oxime Formation: Finally, the aldehyde group is converted to the O-methyloxime using hydroxylamine hydrochloride and methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s activity by interacting with thiol-containing enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenesulfonamide
  • 4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarboxylic acid
  • 4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzeneacetonitrile

Uniqueness

4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime is unique due to the presence of the O-methyloxime group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-1-[4-[(4-chlorophenyl)methylsulfanyl]-3-nitrophenyl]-N-methoxymethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c1-21-17-9-12-4-7-15(14(8-12)18(19)20)22-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUECCVXLVWEVRO-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC(=C(C=C1)SCC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CC(=C(C=C1)SCC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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